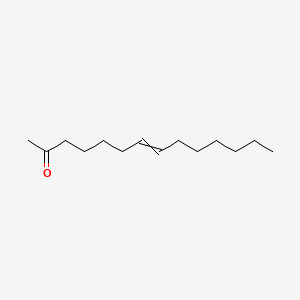

Tetradec-7-EN-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

tetradec-7-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMGOCRWDJUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339329 | |

| Record name | 7-Tetradecen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156733-41-4 | |

| Record name | 7-Tetradecen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Tetradec 7 En 2 One

Identification of Biological Sources and Associated Organisms

Primary Insect Species: Blitopertha orientalis, Anomala orientalis, and Exomala orientalis

(Z)-7-tetradecen-2-one has been identified as the primary component of the female sex pheromone in the Oriental beetle. researchgate.netnih.govmsu.edu This insect has undergone several taxonomic classifications, leading to its identification under various names, including Blitopertha orientalis, Anomala orientalis, and Exomala orientalis. msu.educabidigitallibrary.orgwikipedia.org These names are often used interchangeably in scientific literature depending on the geographical region and time of publication. msu.educabidigitallibrary.org

The pheromone is a blend of (Z)- and (E)-isomers of 7-tetradecen-2-one. nih.gov In the Japanese population of Blitopertha orientalis, the blend was identified as a 7:1 ratio of the (Z) to (E) isomer. researchgate.net Similarly, in the American population, identified as Anomala orientalis, the pheromone consists of a 9:1 blend of the (Z) and (E) isomers. nih.govresearchgate.net Despite the minor difference in the isomeric ratio, the primary active component in both populations is (Z)-7-tetradecen-2-one. researchgate.netnih.gov Field experiments have shown that the (Z)-isomer alone is highly attractive to males, and the addition of the (E)-isomer does not significantly increase trap catches. nih.gov

The female Oriental beetle releases this pheromone to attract males for mating. wikipedia.org She typically assumes a "calling" position, often with her head in the soil and abdomen pointing upwards, to effectively disseminate the pheromone. wikipedia.org

Table 1: Documented Ratios of (Z)- and (E)-7-tetradecen-2-one in Oriental Beetle Species

| Species Name | Geographic Population | (Z)-isomer : (E)-isomer Ratio | Reference(s) |

| Blitopertha orientalis | Japanese | 7:1 | researchgate.net |

| Anomala orientalis | American | 9:1 | nih.govresearchgate.net |

Exploration of Other Potential Biological Origins

While the primary and most well-documented source of Tetradec-7-en-2-one is the Oriental beetle, the investigation into other potential biological origins is ongoing. The structural motifs of this compound, a C14 unsaturated ketone, are common in insect pheromones derived from fatty acids. nih.govresearchgate.net This suggests that other, yet unidentified, insect species may also utilize this or structurally similar compounds for chemical communication. Research into the chemical ecology of other scarab beetles and related insect families may reveal a broader distribution of this pheromone. researchgate.netresearchgate.net

Elucidation of Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of insect pheromones, including this compound, is a testament to the evolutionary adaptation of common metabolic pathways for specialized functions. nih.gov Insects have evolved to use specific enzymes to modify products of "normal" metabolism, such as fatty acids, into highly specific pheromone compounds. nih.gov

Investigation of Fatty Acid Metabolism Pathways

The biosynthesis of most moth and many beetle pheromones originates from fatty acid metabolism. researchgate.netfrontiersin.orgnih.gov This process begins with the synthesis of saturated fatty acids from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS). frontiersin.orgnih.gov These initial fatty acid precursors can then undergo a series of modifications to produce the final pheromone molecule.

For a C14 compound like this compound, it is hypothesized that a C14 saturated fatty acid, myristic acid (tetradecanoic acid), or a related precursor serves as the starting point. This precursor would then undergo desaturation to introduce the double bond at the 7th position.

Enzymes Implicated in Alkene and Ketone Formation

The formation of the specific structure of this compound involves at least two key enzymatic steps: desaturation and the formation of the ketone group.

Desaturases: These enzymes are responsible for introducing double bonds into the fatty acid chain at specific positions and with specific stereochemistry (Z or E). frontiersin.orgnih.gov In the case of (Z)-7-tetradecen-2-one, a Δ7-desaturase would be required to create the double bond. The specificity of this enzyme is crucial for the species-specificity of the pheromone signal. biologists.com

Enzymes for Ketone Formation: The conversion of the fatty acid derivative into a ketone is a less universally understood process compared to the formation of alcohol or aldehyde pheromones. nih.gov In other insects, the formation of ketone-containing pheromones has been shown to involve steps like hydroxylation followed by oxidation. nih.gov It is plausible that a similar pathway exists for the biosynthesis of this compound, where a fatty acid precursor is first modified and then oxidized to form the final ketone structure. The specific enzymes responsible for this transformation in the Oriental beetle have not yet been definitively identified.

Genetic and Molecular Determinants of this compound Production

The production of species-specific pheromones is under strict genetic control. While the specific genes and regulatory networks governing this compound biosynthesis in the Oriental beetle are not fully elucidated, research in other insects provides a framework for understanding these processes.

Scientists have successfully identified and cloned a pheromone-binding protein in Anomala orientalis. wikipedia.org This protein, found in the antennae of both males and females in Japanese populations, shows high similarity to pheromone-binding proteins in other scarab beetles. wikipedia.org While this protein is involved in the detection of the pheromone rather than its production, its identification is a step towards understanding the molecular basis of chemical communication in this species.

The biosynthesis of insect pheromones is often regulated by hormones. nih.gov For instance, in some moths, a pheromone biosynthesis activating neuropeptide (PBAN) controls the production of sex pheromones. wikipedia.org In certain beetles, juvenile hormone III has been shown to regulate pheromone biosynthesis at the transcriptional level. nih.gov It is likely that similar hormonal regulatory mechanisms are at play in the Oriental beetle to control the timing and amount of this compound production. Further research into the genome and transcriptome of Exomala orientalis will be necessary to identify the specific desaturases, oxidases, and other enzymes, as well as the regulatory genes, involved in the biosynthesis of this important semiochemical.

Chemical Synthesis and Stereochemical Control of Tetradec 7 En 2 One

Established Synthetic Methodologies for Tetradec-7-en-2-one

The synthesis of this compound can be designed using either a linear or a convergent approach. lumenlearning.com

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Description | Advantages | Disadvantages |

| Linear | Stepwise assembly from a single starting material. sathyabama.ac.in | Conceptually simpler to plan. | Overall yield drops significantly with each step. uniurb.it |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org | Higher overall yield, more efficient for complex targets. uniurb.itwikipedia.org | May require more complex planning and synthesis of individual fragments. |

Maximizing the yield and purity of this compound at each synthetic step is crucial for an efficient process. This is achieved through the systematic optimization of reaction conditions. prismbiolab.com Methodologies for optimization range from traditional One-Factor-At-a-Time (OFAT) approaches to more statistically powerful methods like Design of Experiments (DoE). prismbiolab.comwhiterose.ac.uk

Key parameters that are typically optimized include:

Temperature: Affects reaction rate and selectivity.

Solvent: Influences solubility, reactivity, and stability of reagents and intermediates.

Catalyst/Reagent: The choice and loading of catalysts or reagents can dramatically impact reaction efficiency and selectivity.

Concentration: Can influence reaction kinetics and the formation of byproducts.

Reaction Time: Ensuring the reaction proceeds to completion without degrading the product. whiterose.ac.uk

For instance, in a coupling reaction to form the C-C bond of the alkene, such as a Wittig or Suzuki reaction, parameters like the choice of base, solvent (e.g., THF, DMSO), and temperature would be screened to find the optimal conditions that provide the highest yield of the desired product with minimal side reactions. researchgate.net

Stereoselective Synthesis of (Z)- and (E)-Tetradec-7-en-2-one Isomers

Control over the geometry of the C-7 double bond is critical, as the biological activity of many unsaturated compounds is highly dependent on their isomeric form. Therefore, stereoselective methods are employed to produce either the (Z)- (cis) or (E)- (trans) isomer with high fidelity.

Achieving high (Z)-selectivity in alkene synthesis is a common challenge. For a target like (Z)-Tetradec-7-en-2-one, a primary strategy would be the partial hydrogenation of a corresponding alkyne, tetradec-7-yn-2-one.

Lindlar's Catalyst: The most common method for the cis-hydrogenation of an alkyne to a Z-alkene is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This heterogeneous catalyst allows for the syn-addition of hydrogen to the alkyne surface, ceasing after the formation of the alkene, thus preventing over-reduction to the alkane. researchgate.net The reaction is typically run under a hydrogen atmosphere in a solvent like hexane (B92381) or ethyl acetate.

Other Catalytic Systems: Other nickel-based catalysts, such as nickel boride (Ni2B), can also be effective for the stereoselective reduction of alkynes to Z-alkenes. researchgate.net

While this compound itself is achiral, the synthesis of chiral analogs is essential for exploring three-dimensional structure-activity relationships. Chiral analogs could be created by introducing a stereocenter, for example, by converting the ketone to a chiral alcohol or adding a substituent to the carbon chain.

Enantioselective synthesis of such analogs can be achieved through several modern catalytic methods:

Asymmetric Hydrogenation: If a prochiral enone precursor were used, asymmetric hydrogenation using a chiral catalyst (e.g., complexes of Iridium rsc.org or Rhodium with chiral ligands) could establish a stereocenter while simultaneously reducing a double bond.

Asymmetric Addition: The enantioselective addition of an organometallic reagent to an aldehyde or ketone, catalyzed by a chiral ligand, can create a chiral alcohol. For instance, rhodium-catalyzed 1,4-addition of boronic acids to enones is a powerful method for creating chiral seven-membered rings and can be adapted for other structures. rsc.org

Enzymatic Reactions: Biocatalysis using enzymes like lipases or reductases can offer high enantioselectivity under mild conditions for the resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.

The development of these enantioselective routes allows for the preparation of specific stereoisomers, which is crucial for identifying the precise structural requirements for biological activity. uva.esnih.gov

Synthesis of this compound Analogs for Structure-Activity Relationship Studies

To understand how molecular structure affects biological function, a series of analogs of the parent compound are often synthesized and tested. researchgate.net This process, known as a Structure-Activity Relationship (SAR) study, helps to identify the key structural features (the pharmacophore) responsible for the compound's activity. nih.govrsc.org

For this compound, SAR studies would likely involve the synthesis of analogs with systematic variations, such as:

Altering Chain Length: Synthesizing homologs with shorter or longer carbon chains (e.g., tridec- or pentadec- analogs).

Modifying Double Bond Position and Geometry: Moving the double bond to other positions (e.g., C-6 or C-8) and synthesizing both the (E) and (Z) isomers for each.

Functional Group Modification: Replacing the ketone with other functional groups (e.g., an alcohol, ester, or ether) or introducing new ones, such as a fluorine atom, as has been done for related tetradecene structures. chemsynthesis.com

Introducing Conformational Constraints: Incorporating rings or other rigid features into the carbon chain to limit conformational flexibility. uky.edu

The synthesis of these analogs often requires flexible synthetic routes that can accommodate different building blocks. The resulting data from biological testing of these analogs is used to build a model of how the molecule interacts with its biological target. unina.it

Biological Activity and Molecular Mechanisms of Tetradec 7 En 2 One

Pheromonal Activity and Behavioral Response Studies

Tetradec-7-en-2-one is a key chemical mediator in the reproductive behavior of certain insect species, most notably the Oriental beetle (Anomala orientalis). As a sex pheromone, it plays a critical role in mate location and recognition, triggering a series of innate behaviors that are essential for successful reproduction.

The attractive power of a pheromone is often dependent on its concentration, and this compound is no exception. Studies on the Oriental beetle have demonstrated a clear dose-response relationship in the attraction of males. Field and laboratory experiments have shown that varying the amount of synthetic pheromone released can significantly impact the number of males captured in traps.

For instance, research has explored different loading rates of the major pheromone component, (Z)-7-tetradecen-2-one, in dispensers for mating disruption strategies. In commercial blueberry fields, formulations were tested at rates of 2.5 and 5 grams of (Z)-7-tetradecen-2-one per hectare. researchgate.net The results indicated that higher pheromone rates led to a greater reduction in male captures in monitoring traps, suggesting a competitive attraction mechanism where the synthetic pheromone sources out-compete females. researchgate.net Similarly, experiments using different types of dispensers, such as plastic dispensers loaded with 1 gram and red rubber septa with 0.1 gram of the pheromone, also showed significant disruption of male orientation to baited traps. oup.com These findings underscore that the efficacy of conspecific attraction is directly influenced by the quantity of the pheromone present in the environment.

Table 1: Dose-Response and Formulation Effects on Oriental Beetle Attraction

| Pheromone Component | Application Rate/Loading | Observed Effect | Reference |

|---|---|---|---|

| (Z)-7-tetradecen-2-one | 2.5 g/ha and 5.0 g/ha | Both rates reduced male trap captures compared to untreated plots, with the higher rate also reducing grub numbers in sentinel pots. | researchgate.net |

| (Z)-7-tetradecen-2-one | 300 µg in traps | Used as a standard bait to assess beetle populations and measure the effectiveness of mating disruption treatments. | oup.com |

| 93:7 blend of (Z)- and (E)-7-tetradecen-2-one | 50-75 dispensers/ha (50-75 g a.i./ha) | Significantly lower trap captures in treated plots compared to controls. | oup.com |

The sex pheromone of the Oriental beetle is not a single compound but a specific blend of isomers. It has been identified as a mixture of (Z)-7-tetradecen-2-one and (E)-7-tetradecen-2-one. oup.comsare.orgeolss.netresearchgate.net The ratio of these two isomers is crucial for eliciting the full behavioral response in males.

The natural pheromone is typically a 9:1 blend of the (Z)- and (E)-isomers, respectively. oup.comsare.org Research has shown that while the major component, (Z)-7-tetradecen-2-one, is highly attractive on its own, the presence of the (E)-isomer in the correct proportion can be important. sare.org However, some studies have found that the disruption of mating behaviors using only the major (Z)-isomer was comparable to using the 9:1 blend. oup.comsare.org Flight tunnel assays also indicated no significant difference between the blend and the major component alone in eliciting male activation, upwind flight, and source contact. sare.org This suggests that while the blend represents the natural signal, the (Z)-isomer is the primary driver of the long-range attraction behavior in males. The specificity of the olfactory system for the (Z)-isomer is a key element in the reproductive isolation of the species.

The primary function of this compound is to mediate sexual communication, directly influencing mating behavior and, consequently, reproductive success. The pheromone, released by females, acts as a long-range chemical signal that attracts males to their location. sare.org This chemical-cued mate searching is critical, as mating and copulation typically occur on or near the soil surface shortly after the females emerge. oup.comsare.org

Chemosensory Reception and Signal Transduction Pathways

The behavioral responses elicited by this compound are initiated by its detection in the insect's antennae. This process involves a sophisticated system of olfactory sensory neurons and specialized proteins that ensure the signal is detected with high sensitivity and specificity.

Electrophysiological techniques are vital for understanding how the insect olfactory system responds to specific odorants. The Electroantennogram (EAG) technique measures the sum of electrical potentials from the entire antenna, providing a general assessment of its sensitivity to a compound. olfacts.nlresearchgate.net Single Sensillum Recording (SSR), a more precise method, measures the firing of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensory hair (sensillum). wikipedia.orgnih.govresearchgate.netnih.gov

While direct EAG or SSR studies specifically detailing the response to this compound are not extensively documented in the provided search results, the principles of these techniques are well-established for pheromone detection. For instance, EAG is routinely used to screen for active compounds and has been instrumental in the analysis of sex pheromones. olfacts.nl SSR allows researchers to characterize the sensitivity and selectivity of individual OSNs, confirming which neurons are tuned to specific pheromone components. wikipedia.orgscience.gov In the Oriental beetle, it is known that the enzymatic metabolism of its pheromone, (Z)- and (E)-tetradec-7-en-2-one, has been a subject of investigation, although attempts to affect the pheromone-detecting OSNs with an enzyme inhibitor (metyrapone) were unsuccessful, unlike in other beetle species. pnas.org This indicates that the specific mechanisms of signal termination might differ, but the initial detection by OSNs remains the critical first step.

Table 2: Electrophysiological Techniques in Olfactory Research

| Technique | Description | Application in Pheromone Research | Reference |

|---|---|---|---|

| Electroantennogram (EAG) | Records the summated receptor potentials of olfactory neurons across the entire antenna in response to a volatile stimulus. | Used to screen for biologically active compounds and assess the overall sensitivity of the antenna to pheromones and other odorants. | olfacts.nlresearchgate.net |

| Single Sensillum Recording (SSR) | Measures the action potentials (spikes) from one or a few olfactory sensory neurons (OSNs) housed within a single sensillum. | Allows for detailed characterization of the specificity, sensitivity, and response dynamics of individual neurons tuned to particular pheromone components. | wikipedia.orgnih.gov |

For a hydrophobic molecule like this compound to traverse the aqueous sensillum lymph and reach the olfactory receptors on the neuron's membrane, it must be solubilized and transported by Pheromone-Binding Proteins (PBPs). frontiersin.orgmdpi.com PBPs are small, soluble proteins highly concentrated in the sensillum lymph of antennae. frontiersin.org They are thought to play a crucial role in binding sex pheromone components and delivering them to the appropriate odorant receptors (ORs). frontiersin.orgnih.gov

While a PBP specifically for this compound in the Oriental beetle has not been explicitly detailed in the search results, the mechanism is well-conserved across many insect species. Research on other insects, like the moth Agriphila aeneociliella, has shown that specific PBPs are highly expressed in male antennae and exhibit strong binding affinity for pheromone components. mdpi.com These proteins can perform dual functions, binding both female-produced sex pheromones and male-produced compounds, highlighting their importance in both intra- and intersexual communication. mdpi.com The identification and characterization of the specific PBP(s) responsible for binding (Z)- and (E)-tetradec-7-en-2-one in the Oriental beetle would be a critical step in fully elucidating its chemosensory pathway.

Molecular Mechanisms of Olfactory Receptor Activation

The detection of volatile chemical signals, such as the pheromone this compound, is a critical first step in initiating a behavioral response in insects. This process is mediated by specialized olfactory receptors (ORs) located on the dendritic membranes of olfactory receptor neurons (ORNs), which are housed within hair-like structures called sensilla on the insect's antennae. mpg.deroyalsocietypublishing.org

In contrast to vertebrates, which primarily utilize G protein-coupled receptors (GPCRs) for olfaction, insects have evolved a distinct system. wikipedia.orgencyclopedia.pub Insect ORs are a unique family of ligand-gated ion channels. wikipedia.orgnih.gov These receptors typically form a complex, consisting of a specific "tuning" receptor protein that determines the chemical specificity, and a highly conserved co-receptor known as Orco. nih.gov

The activation sequence for a pheromone like this compound is initiated when the molecule enters the sensillum through pores in the cuticle. mpg.de Due to the hydrophobic nature of many pheromones, their transport through the aqueous sensillar lymph to the neuron's membrane is facilitated by Odorant Binding Proteins (OBPs). mpg.deroyalsocietypublishing.org Upon reaching the dendritic surface, the pheromone molecule binds to its specific tuning receptor within the OR/Orco complex. nih.gov This binding event induces a conformational change in the receptor complex, causing the associated ion channel to open. fz-juelich.de The opening of the channel allows for an influx of cations, such as sodium and calcium, which depolarizes the neuronal membrane and generates a receptor potential. wikipedia.orgencyclopedia.pub If this potential reaches a certain threshold, it triggers an action potential that travels down the axon to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. mpg.deencyclopedia.pub

For pheromones, this system is often highly sensitive and specific, operating as a "labeled line" where dedicated receptors and neural pathways respond to a specific chemical cue. slu.se This specificity is crucial for behaviors such as mating, for which (Z)- and (E)-isomers of this compound act as a sex pheromone for the Oriental beetle (Exomala orientalis). The precise interaction between this compound and its cognate receptor has not been detailed, but it follows this general mechanism of ionotropic receptor activation.

Table 1: Overview of Olfactory Receptor Activation by Pheromones in Insects

| Step | Process | Key Molecules Involved | Outcome |

|---|---|---|---|

| 1 | Pheromone Transport | Odorant Binding Proteins (OBPs) | Solubilization and transport of hydrophobic pheromone through sensillar lymph. mpg.deroyalsocietypublishing.org |

| 2 | Receptor Binding | Olfactory Receptor (OR)/Orco complex | Specific binding of the pheromone to the tuning OR subunit. nih.gov |

| 3 | Channel Gating | OR/Orco ion channel | Conformational change in the receptor complex opens the ion channel. fz-juelich.de |

| 4 | Depolarization | Cations (Na+, Ca2+) | Influx of positive ions depolarizes the olfactory receptor neuron. wikipedia.org |

| 5 | Signal Transmission | Action Potential | Generation of a nerve impulse transmitted to the brain. mpg.de |

Enzymatic Degradation and Inactivation of this compound in Olfactory Systems

For an olfactory system to remain sensitive to fluctuating concentrations of a pheromone in the environment, the signal must be terminated rapidly after stimulation. nih.gov This is accomplished by odorant-degrading enzymes (ODEs) present in the antennae that quickly metabolize and inactivate the pheromone molecules. frontiersin.orgnih.gov This rapid clearance prevents the continuous firing of receptors and allows the insect to detect subsequent chemical cues. frontiersin.org The primary families of enzymes involved in this process are Cytochrome P450s and, for certain types of pheromones, esterases.

Role of Cytochrome P450 Enzymes

Cytochrome P450 monooxygenases (CYPs) are a large and diverse superfamily of enzymes known for their central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides and plant toxins. researchgate.net In insect olfaction, specific CYPs function as highly efficient ODEs, inactivating pheromones and other odorants. frontiersin.orgresearchgate.net These enzymes typically act by adding an oxygen atom to the substrate, a process known as hydroxylation, which increases the molecule's polarity and facilitates its removal.

Biochemical evidence has shown that antenna-specific CYPs are involved in pheromone degradation. pnas.org For instance, in the pale-brown chafer, Phyllopertha diversa, an antenna-specific CYP, named CYP4AW1, is considered a pheromone-degrading enzyme responsible for inactivating the beetle's specific pheromone. pnas.org While the enzymatic metabolism of (Z)- and (E)-tetradec-7-en-2-one in the Oriental beetle has not been specifically investigated, it is highly probable that a specialized Cytochrome P450 enzyme is responsible for its degradation. The metabolism of ketone-containing pheromones can be initiated by these enzymes, which is a critical step in terminating the chemical signal.

Ecological Dynamics and Environmental Interactions of Tetradec 7 En 2 One

Role in Intraspecific Chemical Communication and Species Recognition

Tetradec-7-en-2-one is a significant semiochemical, playing a crucial role in the intraspecific communication systems of several insect species, particularly within the family Drosophilidae. Its primary function is as a male-produced aggregation pheromone, a chemical signal that attracts both males and females of the same species to a specific location, often a food source or mating site.

Research has conclusively identified (Z)-tetradec-7-en-2-one as the major, and in some cases sole, component of the male aggregation pheromone in mushroom-feeding flies such as Drosophila falleni, Drosophila phalerata, and Drosophila quinaria. In these species, males release the compound, which serves as a long-range attractant. The signal indicates a suitable oviposition and feeding site (e.g., a decaying mushroom), thereby concentrating the population and increasing mating opportunities. The specificity of the signal is critical for species recognition, preventing reproductive interference from closely related species that may inhabit the same ecological niche.

The behavioral response to this compound is dose-dependent and highly specific. Laboratory and field-based olfactometer trials have quantified the attractiveness of this compound. For instance, studies on D. falleni demonstrate a clear preference for sources baited with synthetic (Z)-tetradec-7-en-2-one over control sources. The stereochemistry of the double bond is vital for its biological activity; the (Z)-isomer is typically the most active form, while the (E)-isomer often shows significantly reduced or no activity, highlighting the precision of the chemosensory systems involved in species recognition.

| Species | Isomer | Observed Role | Relative Behavioral Activity |

|---|---|---|---|

| Drosophila falleni | (Z)-tetradec-7-en-2-one | Male Aggregation Pheromone | High |

| Drosophila falleni | (E)-tetradec-7-en-2-one | Minimal / Inactive | Low / Negligible |

| Drosophila phalerata | (Z)-tetradec-7-en-2-one | Male Aggregation Pheromone | High |

| Drosophila quinaria | (Z)-tetradec-7-en-2-one | Male Aggregation Pheromone | High |

Interactions within Chemical Information Networks of Ecosystems

Beyond its function in intraspecific communication, this compound is a key molecule in broader ecosystem-level chemical information networks. The same pheromonal signal used by Drosophila flies for aggregation is intercepted by other organisms, a phenomenon known as eavesdropping. For natural enemies, such as parasitoid wasps, this compound acts as a kairomone—a chemical signal that benefits the receiver but is disadvantageous to the emitter.

Parasitoid wasps of the genus Leptopilina, which specialize in laying their eggs in Drosophila larvae, use the host's aggregation pheromone to locate dense populations of their hosts. The presence of this compound in the environment signals a high probability of finding suitable host larvae. Research has shown that female parasitoids, such as Leptopilina heterotoma, are significantly more attracted to odor plumes containing (Z)-tetradec-7-en-2-one combined with yeast volatiles (indicating a food source) than to yeast volatiles alone. This demonstrates a sophisticated foraging strategy where the parasitoid integrates multiple chemical cues to increase its search efficiency.

This interaction creates a complex dynamic: the pheromone that enhances the reproductive success of the Drosophila host simultaneously increases its risk of parasitism. The strength of this kairomonal attraction can vary among different parasitoid species and is influenced by their degree of specialization and prior learning experiences. This tri-trophic interaction (plant/fungus-herbivore-parasitoid) underscores how a single chemical compound can mediate complex ecological relationships and structure entire communities.

Environmental Fate and Degradation of this compound in Natural Systems

The efficacy of a semiochemical like this compound is intrinsically linked to its stability and persistence in the environment. Its chemical structure, featuring a ketone functional group and an isolated double bond, makes it susceptible to degradation through several abiotic and biotic pathways.

Exposure to solar radiation, particularly ultraviolet (UV) light, is a primary driver of the abiotic degradation of this compound. Two main photochemical processes can alter or destroy the molecule:

(Z)- to (E)-Isomerization: The carbon-carbon double bond at the 7-position is a key site for photochemical reactions. UV energy can be absorbed by the π-system of the double bond, leading to the temporary cleavage of the π-bond, rotation around the sigma bond, and re-formation of the π-bond. This process results in the conversion of the biologically active (Z)-isomer into the largely inactive (E)-isomer. This isomerization effectively deactivates the pheromone signal without breaking down the molecule entirely.

Oxidation and Cleavage: The double bond is also susceptible to photo-oxidation by atmospheric oxygen, particularly in the presence of photosensitizers (e.g., chlorophyll (B73375) on leaf surfaces). This can lead to the formation of epoxides, hydroperoxides, or cleavage products like aldehydes and ketones of shorter chain lengths. The ketone functional group itself can undergo Norrish Type I (cleavage of the C-C bond adjacent to the carbonyl) or Norrish Type II (intramolecular hydrogen abstraction) reactions, leading to fragmentation of the carbon chain and loss of biological activity.

In soil and aquatic environments, microbial communities play a central role in the breakdown of this compound. Bacteria and fungi possess diverse enzymatic machinery capable of metabolizing such aliphatic ketones. The primary degradation pathways are believed to involve:

Baeyer-Villiger Oxidation: A common pathway for ketone metabolism in microorganisms involves Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester (e.g., dodec-6-enyl acetate). This ester is then readily hydrolyzed by esterases into an alcohol (dodec-6-en-1-ol) and acetic acid, both of which can be channeled into central metabolic pathways like beta-oxidation and the citric acid cycle.

Beta-Oxidation: Similar to fatty acid metabolism, the long alkyl chain of this compound can be degraded via beta-oxidation. This process involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxyl end of the molecule. For this to occur, the ketone must first be converted to a carboxylic acid, potentially through terminal oxidation at the opposite end of the chain from the ketone group.

The rate of microbial degradation is highly dependent on environmental factors such as microbial population density, nutrient availability, temperature, pH, and oxygen levels.

The persistence of this compound in the environment determines the spatial and temporal range of its signal. Its half-life is a function of its inherent volatility and its susceptibility to the degradation pathways described above.

Volatility and Dispersal: As a 14-carbon molecule, this compound has moderate volatility. It is released into the air where it forms an active odor plume. Its dispersal is governed by wind speed, temperature, and atmospheric turbulence.

Persistence: The compound's environmental half-life is relatively short, which is typical for semiochemicals that provide real-time information. On inert surfaces like glass, its persistence is limited primarily by volatilization. However, on natural surfaces like foliage or soil, its fate is more complex. Adsorption to waxy leaf cuticles or soil organic matter can protect it from both volatilization and photochemical degradation, thereby increasing its persistence. Conversely, high temperatures, intense sunlight, and high microbial activity will significantly shorten its half-life. For instance, the half-life on a leaf surface on a sunny day may be only a few hours, whereas in soil it could persist for several days.

| Environmental Factor | Condition | Effect on Persistence | Primary Mechanism |

|---|---|---|---|

| UV Radiation | High Intensity (e.g., direct sun) | Decreased | Photochemical decomposition, (Z/E)-isomerization |

| Low Intensity (e.g., shade) | Increased | Reduced photochemical degradation rate | |

| Temperature | High | Decreased | Increased volatilization and degradation rates |

| Low | Increased | Decreased volatilization and degradation rates | |

| Substrate | Inert Surface (e.g., glass) | Low | Dominated by volatilization |

| Natural Surface (e.g., soil, leaf) | Moderate to High | Adsorption reduces volatilization and photodegradation | |

| Microbial Activity | High (e.g., moist, rich soil) | Decreased | Rapid biodegradation |

| Low (e.g., dry, sterile soil) | Increased | Slow biodegradation |

Advanced Analytical Methodologies for Tetradec 7 En 2 One Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Tetradec-7-en-2-one from various matrices and determining its concentration. Gas chromatography, in particular, is well-suited for this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the definitive identification and purity evaluation of this compound. nih.govijpsr.com In this method, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity.

For (Z)-tetradec-7-en-2-one, the mass spectrum shows characteristic fragments that are used for its identification. nih.gov The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in identifying the compound, even in complex mixtures. nih.govbeilstein-journals.org This technique is also invaluable for assessing the purity of synthetic batches or isolates by detecting and identifying any contaminants or isomeric impurities.

Table 1: GC-MS Parameters for (Z)-Tetradec-7-en-2-one Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Source of Spectrum | Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy) | nih.gov |

| Source of Sample | Bedoukian Pheromones Cat.no. P6140-95 | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Molecular Formula | C₁₄H₂₆O | nih.govmolbase.com |

| Molecular Weight | 210.36 g/mol | nih.govmolbase.com |

This interactive table summarizes typical parameters used in the GC-MS analysis of (Z)-tetradec-7-en-2-one.

High-Resolution Gas Chromatography for Isomeric Mixture Analysis

This compound can exist as geometric isomers, specifically the (Z) (cis) and (E) (trans) forms, due to the presence of the carbon-carbon double bond. High-resolution gas chromatography, utilizing long capillary columns and specialized stationary phases, is essential for the separation and analysis of these isomeric mixtures. nih.govvurup.sk The choice of stationary phase is critical, as different phases exhibit varying selectivities towards geometric isomers.

Highly polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax-type) or biscyanopropyl polysiloxane, are often employed to resolve cis and trans isomers of unsaturated compounds. restek.com The subtle differences in the boiling points and polarities of the (Z) and (E) isomers of this compound allow for their separation on these high-resolution columns, enabling the quantification of each isomer in a mixture. vurup.skrestek.com This is particularly important in fields like chemical ecology, where the specific isomeric ratio can be biologically significant.

Chiral Gas Chromatography for Enantiomeric Excess Determination

Chiral gas chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. chromatographyonline.comsioc-journal.cn A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups. gcms.cz

Upon examination of the structure of this compound (CH₃-C(=O)-(CH₂)₄-CH=CH-(CH₂)₅-CH₃), it is evident that there are no chiral centers in the molecule. nih.gov The carbon of the ketone group is bonded to only three substituents, and no other carbon atom in the chain is bonded to four different groups. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, chiral gas chromatography for the determination of enantiomeric excess is not an applicable technique for this specific compound. libretexts.org This method is reserved for molecules that possess chirality, a feature absent in this compound. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy provides deep insights into the molecular structure, bonding, and conformation of this compound.

Detailed Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, Carbon-13 Spectroscopy for structural aspects beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound. While basic ¹H NMR confirms the presence of different types of protons, advanced techniques like Carbon-13 (¹³C) NMR and two-dimensional (2D) NMR provide a complete picture of the carbon skeleton and connectivity. pitt.edu

¹³C NMR spectroscopy provides a distinct signal for each non-equivalent carbon atom in the molecule. savemyexams.com The chemical shifts of these signals are highly informative about the local electronic environment of each carbon. libretexts.org For this compound, the carbonyl carbon (C=O) signal appears far downfield (typically 205-220 ppm), which is characteristic of ketones. libretexts.orgwisc.edu The two sp²-hybridized carbons of the double bond (C=C) resonate in the alkene region (around 115-140 ppm). libretexts.org The remaining sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY spectra reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network through the molecule's backbone. HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous C-H bond information. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the position of the ketone and the double bond. nih.govtib.eu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O (Ketone) | 205 - 220 | libretexts.org |

| C=C (Alkene) | 115 - 140 | libretexts.orgoregonstate.edu |

| -CH₂- (Alkyl Chain) | 16 - 35 | libretexts.org |

| -CH₃ (Methyl) | 10 - 30 | libretexts.org |

This interactive table displays the expected chemical shift ranges for the different carbon environments within this compound.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevier.comphotothermal.com The resulting spectra serve as a "vibrational fingerprint," providing characteristic signals for the functional groups present in this compound. recendt.at

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration causes a change in the molecule's dipole moment. photothermal.com For this compound, the most prominent and diagnostic absorption band in the IR spectrum is the strong C=O stretching vibration of the ketone group, which typically appears around 1715 cm⁻¹ for a saturated aliphatic ketone. orgchemboulder.comlibretexts.org The presence of the non-conjugated double bond does not significantly shift this value. orgchemboulder.com Another key feature is the C=C stretching vibration, which is expected to be a weaker band around 1650 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹. libretexts.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of light. photothermal.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C double bond stretch in this compound often gives a stronger signal in the Raman spectrum compared to the IR spectrum. Conversely, the polar C=O bond gives a stronger signal in the IR spectrum. photothermal.com Together, these two techniques provide a comprehensive vibrational profile of the molecule. osti.govrsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Activity | Reference |

|---|---|---|---|---|

| C=O | Stretch | ~1715 (Strong) | Weak-Medium | orgchemboulder.comlibretexts.org |

| C=C | Stretch | ~1650 (Weak-Medium) | Strong | pg.edu.pl |

| C-H (sp³) | Stretch | 2850 - 3000 (Strong) | Strong | libretexts.org |

| C-H (sp²) | Stretch | 3000 - 3100 (Medium) | Medium | osti.gov |

This interactive table outlines the key vibrational frequencies used to identify the functional groups in this compound.

Hyphenated Techniques for Enhanced Analytical Sensitivity and Specificity

In the scientific investigation of semiochemicals like this compound, achieving high sensitivity and specificity is paramount due to the often trace amounts present in complex biological matrices. uni-bayreuth.de Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are instrumental in meeting these analytical challenges. chromatographytoday.comnih.gov This approach combines the resolving power of chromatography with the identification capabilities of spectrometry, providing a synergistic enhancement of analytical performance. chromatographytoday.comasdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of volatile compounds such as this compound. researchgate.netniscpr.res.in In this method, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. ijmrhs.comnih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. researchgate.netimrpress.com This combination allows for the confident identification of this compound even when it co-elutes with other compounds, a common challenge in the analysis of natural product extracts. asdlib.org The high sensitivity of modern MS detectors enables the detection of the compound at very low concentrations. rjpn.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for analytes that are not sufficiently volatile or thermally stable for GC analysis. ajrconline.org While this compound is generally amenable to GC, LC-MS can be advantageous in specific applications, such as analyzing complex environmental samples or biological fluids where minimal sample preparation is desired. waters.comnih.gov LC separates compounds in the liquid phase, which can then be interfaced with a mass spectrometer. spectroscopyonline.commdpi.com Techniques like tandem mass spectrometry (MS-MS) can further enhance specificity by subjecting specific ions from the initial MS analysis to further fragmentation, providing more detailed structural information and reducing background noise. nih.govresearchgate.net

Gas Chromatography-Electroantennography (GC-EAD) is a specialized hyphenated technique crucial for ecological and behavioral studies of insect pheromones. In GC-EAD, the effluent from the GC column is split into two paths. One path leads to a standard detector (like a Flame Ionization Detector or a Mass Spectrometer), while the other is directed over an insect's antenna. uliege.be By simultaneously recording the detector signal and the electrophysiological response from the antenna, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. This method has been instrumental in identifying the active pheromone components in various insects, including compounds structurally related to this compound in species like the bumblebee Bombus lucorum. uliege.beatlashymenoptera.net

The table below summarizes key hyphenated techniques used in the analysis of this compound and related compounds.

| Technique | Principle | Advantages in this compound Research | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by detection and identification based on mass-to-charge ratio. | Excellent for identifying and quantifying volatile pheromones in complex mixtures. Provides structural information for definitive identification. | researchgate.netimrpress.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase, followed by mass analysis. Useful for less volatile compounds or when derivatization is employed. | High sensitivity and specificity; can analyze a wide range of compounds without the need for volatilization. Tandem MS (LC-MS/MS) provides enhanced structural detail. | nih.govnih.gov |

| Gas Chromatography-Electroantennography (GC-EAD) | Combines GC separation with a biological detector (insect antenna) to identify physiologically active compounds. | Directly links chemical identity to biological function, crucial for confirming a compound's role as a pheromone. | uliege.beatlashymenoptera.net |

Quantitative Analysis Approaches for Ecological and Behavioral Studies

Quantitative analysis is critical for understanding the ecological and behavioral significance of this compound. The concentration and ratio of pheromone components can convey different messages and vary with factors like species, age, and environmental conditions. uliege.beatlashymenoptera.net Therefore, accurate measurement of the amount of this compound is essential.

Sample Preparation for Quantitative Analysis: The first step in quantitative analysis is the efficient extraction of the analyte from its matrix.

Solvent Extraction: This traditional method involves extracting the compound from a sample (e.g., dissected insect glands, feces, or frass) using an appropriate organic solvent like hexane (B92381). uni-bayreuth.deresearchgate.net While effective, it can also co-extract large amounts of lipids and other interfering substances, which may require further cleanup steps. uni-bayreuth.de

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that has gained popularity for its simplicity, speed, and high sensitivity. wikipedia.orgsigmaaldrich.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, where analytes partition onto the fiber coating. wikipedia.orgmdpi.com The fiber is then transferred to the injector of a GC for thermal desorption and analysis. wikipedia.org SPME is particularly well-suited for analyzing volatile pheromones from the air (headspace analysis) or from delicate biological samples, minimizing contamination and analyte loss. dntb.gov.uaresearchgate.net Its ability to concentrate analytes can achieve detection limits at the parts-per-trillion (ppt) level. wikipedia.org

Quantitative Measurement: Once the sample is prepared, instrumental analysis is performed, typically using GC-MS. For quantification, an internal standard—a known amount of a compound not present in the sample but with similar chemical properties—is often added to the sample before extraction. atlashymenoptera.net By comparing the peak area of the analyte (this compound) to that of the internal standard, a precise and accurate concentration can be determined. atlashymenoptera.net Calibration curves, created by analyzing a series of standards of known concentrations, are used to establish the relationship between peak area and concentration. uliege.beresearchgate.net

In a study on the bumblebee Bombus lucorum, researchers quantified the amounts of various EAD-active compounds, including ethyl tetradec-7-enoate, in the labial gland secretions of males of different ages. uliege.beatlashymenoptera.net They found that the quantities of these pheromonal components changed significantly as the males aged, reaching a maximum around the seventh day after eclosion. uliege.beatlashymenoptera.net Such quantitative data is vital for understanding the chemical ecology of insect communication, revealing how pheromone signals are regulated and perceived in natural contexts.

The table below outlines common quantitative approaches for this compound.

| Approach | Description | Application in Ecological/Behavioral Studies | Reference |

|---|---|---|---|

| Solvent Extraction | Use of organic solvents (e.g., hexane) to dissolve and extract the pheromone from the source material (e.g., insect glands). | Commonly used for initial discovery and quantification from biological tissues, though may require sample cleanup. | uni-bayreuth.deresearchgate.net |

| Solid-Phase Microextraction (SPME) | A solvent-free technique using a coated fiber to adsorb and concentrate analytes from headspace or liquid samples. | Ideal for analyzing airborne pheromone plumes, sampling from live insects with minimal disturbance, and trace-level quantification. | wikipedia.orgdntb.gov.uaresearchgate.net |

| Quantitative GC-MS | Gas chromatography-mass spectrometry run with internal standards and calibration curves to determine the precise amount of the analyte. | The standard method for measuring the concentration of this compound in extracts to correlate quantity with specific behaviors or ecological factors. | uliege.beatlashymenoptera.net |

Structure Activity Relationship Sar Studies of Tetradec 7 En 2 One and Its Analogs

Influence of Alkene Geometry (Z/E Isomerism) on Biological Activity

The geometry of the double bond in alkene pheromones is a pivotal determinant of their biological activity. The terms (Z) (from the German zusammen, together) and (E) (from the German entgegen, opposite) describe the stereochemistry of the substituents around the double bond. In many insect species, the precise ratio of (Z) and (E) isomers is crucial for eliciting a behavioral response.

The sex pheromone of the Oriental beetle (Anomala orientalis or Blitopertha orientalis) is a primary example, identified as a specific blend of the (Z) and (E) isomers of tetradec-7-en-2-one. researchgate.net Research has shown that the natural pheromone is a 7:1 mixture of (Z)-tetradec-7-en-2-one and (E)-tetradec-7-en-2-one. researchgate.net This specific isomeric ratio is critical for attracting males. Alterations to this ratio can significantly diminish or completely abolish the pheromone's attractiveness. The high stereoselectivity required for activity suggests that the olfactory receptors of the male beetle are finely tuned to the specific three-dimensional shape of the natural pheromonal blend. jst.go.jp For many insect pheromones, the naturally occurring isomer is orders of magnitude more active than its geometric counterparts, highlighting the evolutionary importance of precise chemical signaling. jst.go.jp

| Isomer | Common Name/Role | Biological Activity Context |

| (Z)-tetradec-7-en-2-one | Major component of Oriental beetle sex pheromone | Highly attractive to males as part of a specific isomeric blend. researchgate.net |

| (E)-tetradec-7-en-2-one | Minor component of Oriental beetle sex pheromone | Essential in a specific ratio with the (Z) isomer for full biological activity. researchgate.net |

Impact of Ketone Position and Functional Group Modifications

The position of the carbonyl group within the alkyl chain and modifications to the ketone functional group itself are critical factors that influence the biological activity of pheromone analogs.

Ketone Position: The location of the ketone is a key structural feature. In many long-chain pheromones, the position of the carbonyl group is highly conserved. For instance, a survey of methyl-branched pheromones reveals that while shorter chain compounds (C6-C9) are often 3-ketones, longer chain pheromones (>C10) are predominantly 2-ketones. rsc.org This suggests that the enzymatic machinery responsible for their biosynthesis is selective and that the receptor sites are specific to a particular carbonyl position. Shifting the ketone from the 2-position in this compound to other locations on the tetradecane (B157292) chain would likely result in a significant loss of pheromonal efficacy due to a poor fit with the target receptor.

Functional Group Modifications: Replacing the ketone with other functional groups has been a common strategy to create pheromone antagonists or inhibitors. These modified compounds can bind to the pheromone receptors or associated proteins without triggering the downstream signaling cascade, effectively blocking the action of the natural pheromone.

Trifluoromethyl Ketones (TFMKs): Analogs where the methyl group of the ketone is replaced by a trifluoromethyl group (CF3) have been shown to be potent inhibitors. nih.govresearchgate.net For example, (Z)-9-tetradecenyl trifluoromethyl ketone, an analog of the fall armyworm's pheromone, reversibly inhibits pheromone-degrading enzymes in the insect's antennae. nih.gov This inhibition leads to a reduced behavioral response from males, suggesting that such analogs could act as mating disruptants. nih.gov

Formate (B1220265) Analogs: Replacing the acetate (B1210297) group in acetate pheromones with a formate group can create effective antagonists. researchgate.net Studies on the honeydew moth showed that formate analogs of the natural pheromone components could inhibit the response of males in wind tunnel and field tests. researchgate.net This principle of functional group substitution could be applied to ketone pheromones like this compound to develop behavior-modifying chemicals.

| Analog Type | Modification Example | Effect on Biological Activity |

| Trifluoromethyl Ketone (TFMK) | (Z)-9-tetradecenyl trifluoromethyl ketone | Inhibits pheromone-degrading enzymes, reducing male response. nih.gov |

| Formate Analog | (Z)-9-tetradecenyl formate | Acts as a pheromone antagonist, inhibiting male attraction. researchgate.net |

Effects of Alkyl Chain Length and Branching on Pheromone Efficacy

Alkyl Chain Length: The majority of identified moth pheromones consist of unbranched alkyl chains containing 10 to 18 carbon atoms. researchgate.net This specific range is a functional compromise between volatility (shorter chains are more volatile but may not persist long enough) and receptor specificity (longer chains allow for more specific interactions). For this compound, the 14-carbon backbone is essential for its activity. Systematic studies on related compounds have shown that both shortening and lengthening the alkyl chain can drastically reduce or eliminate biological activity. This is because the length of the chain dictates how the molecule fits within the binding pocket of the pheromone-binding protein and the olfactory receptor. rsc.orgnih.gov

Alkyl Chain Branching: The introduction of alkyl branches, such as methyl groups, onto the carbon backbone significantly alters the molecule's three-dimensional shape and can have profound effects on its biological activity. rsc.org In many cases, branching is highly specific. For example, in some insect species, pheromones with methyl branches are characteristically located at even-numbered carbon positions. rsc.org The presence, position, and stereochemistry of these branches are often critical for receptor recognition. An unbranched chain, as in this compound, presents a specific linear conformation that is recognized by the receptor system of the target species. Introducing branches would create steric hindrance and alter the molecule's conformational flexibility, likely disrupting the precise interactions required for receptor activation.

| Structural Feature | General Principle | Implication for this compound Efficacy |

| Alkyl Chain Length | Most moth pheromones are C10-C18 chains. researchgate.net | The 14-carbon chain is likely optimal for volatility and receptor binding in the target species. |

| Alkyl Chain Branching | Unbranched chains are common in moth pheromones. researchgate.net | The linear nature of the chain is critical for fitting into the specific receptor site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. medcraveonline.com This approach allows for the prediction of the activity of novel or untested compounds, guiding the synthesis of more potent molecules and reducing the need for extensive experimental screening. nih.govmdpi.com

The QSAR process involves several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic properties), are calculated.

Model Development: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that links the descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. univ-km.dz

While specific QSAR models exclusively for this compound are not widely published, the principles have been applied to related systems, such as the inhibition of sex pheromone production by octopaminergic agonists. nih.gov A hypothetical QSAR study on this compound analogs would likely identify key descriptors related to alkene geometry, ketone position, and chain length as being critical for predicting bioactivity. Such models could quantify the negative impact of deviations from the optimal structure, such as changes in the (Z)/(E) ratio or shifts in the ketone's position.

Conformational Analysis and Its Implications for Receptor Binding

The biological effect of a pheromone is initiated by its binding to a specific olfactory receptor on the dendrites of a sensory neuron. This interaction is not a simple lock-and-key mechanism but a dynamic process influenced by the conformational flexibility of both the ligand (pheromone) and the receptor. oatext.com

Pheromone-Binding Proteins (PBPs): In the sensillar lymph surrounding the neuron, pheromones are typically solubilized and transported by Pheromone-Binding Proteins (PBPs). pnas.org The binding of the pheromone to the PBP can induce a significant conformational change in the protein. plos.org In some systems, this binding is pH-dependent; the PBP binds the pheromone at the neutral pH of the lymph and releases it near the negatively charged surface of the receptor membrane where the local pH is lower. pnas.orgnih.govresearchgate.net This pH-triggered conformational change in the PBP facilitates the delivery of the pheromone to the receptor. pnas.org

Computational Chemistry and Molecular Modeling of Tetradec 7 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of molecules. For Tetradec-7-en-2-one, methods such as Density Functional Theory (DFT) can provide a detailed understanding of its molecular orbitals, charge distribution, and electrostatic potential. These calculations are crucial for identifying the regions of the molecule most likely to engage in interactions with receptors.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability; a smaller gap suggests higher reactivity. Furthermore, the electrostatic potential map can highlight the electron-rich and electron-poor regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its binding to olfactory receptors and pheromone-binding proteins.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of molecular stability and reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on Carbonyl Oxygen | -0.5 e | Indicates a partial negative charge, making it a likely hydrogen bond acceptor. |

Note: The data presented in this table are representative examples derived from typical quantum chemical calculations for similar ketones and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt a wide range of conformations in solution and within a receptor binding pocket. Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of such molecules over time. By simulating the atomic motions of the molecule, MD can reveal the preferred shapes (conformations) and the dynamics of their interconversion.

These simulations provide critical information on the molecule's flexibility and the energetically favorable conformations that are most likely to be biologically active. Understanding the conformational preferences of this compound is essential for predicting how it will fit into the binding site of a receptor. The results of MD simulations are often analyzed to identify dominant conformational clusters and the energetic barriers between them. This information can be used to generate a 3D pharmacophore model, which defines the spatial arrangement of essential features for biological activity.

Table 2: Conformational Analysis of this compound from Molecular Dynamics Simulations (Exemplary Data)

| Conformational Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angles (C6-C7-C8-C9) |

| 1 (Extended) | 45% | 0.0 | ~180° |

| 2 (Bent) | 30% | 1.2 | ~60° |

| 3 (Folded) | 15% | 2.5 | ~ -60° |

| Other | 10% | > 3.0 | Various |

Note: The data in this table are hypothetical and serve to illustrate the typical output of a conformational analysis from MD simulations.

Ligand-Receptor Docking Studies with Predicted Olfactory Receptors and Pheromone-Binding Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are used to investigate its binding mode with putative olfactory receptors (ORs) and pheromone-binding proteins (PBPs). Since the 3D structures of most insect ORs are not experimentally determined, homology modeling is often used to build a theoretical model of the receptor based on the known structure of a related protein.

Docking simulations place the flexible this compound molecule into the binding site of the receptor model and calculate a "docking score," which estimates the binding affinity. These studies can identify key amino acid residues that are crucial for the interaction, such as those forming hydrogen bonds with the ketone's carbonyl group or hydrophobic interactions with its aliphatic chain. This information is invaluable for understanding the molecular basis of odorant recognition and specificity. acs.orgnih.gov

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Olfactory Receptor (Exemplary Data)

| Parameter | Value | Details |

| Docking Score | -8.5 kcal/mol | A lower score generally indicates a more favorable binding affinity. |

| Key Interacting Residues | Ser105, Phe120, Val150, Trp250 | Amino acids in the binding pocket predicted to be important for interaction. |

| Types of Interactions | Hydrogen bond, Hydrophobic interactions, Pi-alkyl interactions | The nature of the chemical forces stabilizing the ligand-receptor complex. |

| Predicted Hydrogen Bond | Carbonyl Oxygen of this compound with the hydroxyl group of Ser105 | A specific polar interaction that can significantly contribute to binding affinity. |

Note: This table contains illustrative data that would be typical for a docking study of a ketone pheromone with a predicted olfactory receptor.

De Novo Design and Virtual Screening of this compound Analogs

Computational methods can also be used to design new molecules with desired properties. De novo design algorithms can generate novel molecular structures that are predicted to fit within the binding site of a target receptor. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing compounds to identify those that are likely to bind to a specific target.

For this compound, these techniques could be used to design analogs with potentially enhanced or modified activity. For example, virtual screening could identify compounds with similar shapes and chemical features to this compound that might act as agonists or antagonists at its target receptor. De novo design could be used to create novel structures that optimize interactions with the key binding site residues identified through docking studies. These computational approaches can significantly accelerate the discovery of new and effective semiochemicals for applications in pest management and other fields. frontiersin.org

Table 4: Properties of Virtually Screened Analogs of this compound (Exemplary Data)

| Analog ID | Modification | Predicted Docking Score (kcal/mol) | Predicted Improvement in Binding | Key Predicted Interaction |

| Analog-001 | Addition of a hydroxyl group at C-3 | -9.2 | Enhanced | Additional hydrogen bond with Asn80 |

| Analog-002 | Replacement of the double bond with a cyclopropane (B1198618) ring | -8.8 | Maintained | Altered hydrophobic interactions |

| Analog-003 | Introduction of a fluorine atom at C-6 | -9.0 | Enhanced | Favorable electrostatic interactions |

| Analog-004 | Shortening of the alkyl chain | -7.5 | Reduced | Loss of hydrophobic contacts |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the output of a virtual screening and analog design workflow.

Academic Research Applications in Pest Management Strategies

Development and Optimization of Pheromone-Based Monitoring Tools for Insect Pests

The development of effective monitoring tools is a cornerstone of Integrated Pest Management (IPM), and Tetradec-7-en-2-one has been central to research in this area for the Oriental beetle. Studies have shown that traps baited with (Z)-7-tetradecen-2-one are highly effective for monitoring adult beetle populations. ufl.edu This allows researchers and growers to detect the presence of the pest, gauge population density, and time interventions more accurately. ufl.edu

Research has focused on optimizing various parameters of these monitoring traps to maximize capture rates and reliability. Academic studies have investigated the ideal placement of traps, finding that positioning them near the ground yields the best results. ufl.edu The optimal concentration of the pheromone lure has also been a subject of research. One study determined that a 10-microgram lure of either (Z)-7-tetradecen-2-one or a specific blend on a rubber septum was the minimum effective concentration, with higher amounts not significantly increasing beetle captures. researchgate.net Field trials have successfully utilized Japanese beetle-style traps baited with 300 μg of (Z)-7-tetradecen-2-one to assess beetle populations in experimental plots. epa.gov

Research into Mating Disruption Strategies Using this compound

A primary application of this compound in academic research is its use in mating disruption strategies against the Oriental beetle. epa.govepa.gov This technique involves permeating the atmosphere of a crop area with the synthetic pheromone to interfere with the ability of male beetles to locate females for mating. epa.govepa.gov The ultimate goal is to reduce mating success and subsequent larval populations, thereby minimizing crop damage. Research has explored the mechanisms behind this disruption, with studies indicating that competitive attraction, where males are drawn to the numerous synthetic pheromone sources instead of females, is a principal mechanism. flvc.org

Numerous academic studies have been conducted in both controlled and field settings to evaluate the efficacy of mating disruption using this compound. These trials have consistently demonstrated a significant reduction in male beetle captures in pheromone-treated plots compared to untreated controls, a metric often referred to as "trap shutdown."

In multi-year studies conducted in highbush blueberry fields, plots treated with dispensers releasing (Z)-7-tetradecen-2-one showed a disruption index (percentage reduction in trap captures) of over 95%. epa.gov Similarly, research in commercial cranberry bogs found that pheromone-treated sites had consistently and significantly lower male beetle captures than control sites over two consecutive years, with a mean disruption index of 96.8%. epa.gov

Beyond trap capture reduction, studies have employed more direct measures of mating disruption efficacy. A tethered virgin female assay in the cranberry bog study revealed that after five nights, nearly 96% of females in control plots had successfully mated and laid fertile eggs, whereas only a single female in the pheromone-treated plots had done so within the first two nights. epa.gov Other studies in blueberry fields have also documented lower mating success of caged females and a reduction in the number of grubs in sentinel pots in treated plots. flvc.orgregulations.gov

A critical area of academic research has been the development and optimization of dispenser formulations to ensure a consistent and effective release of this compound throughout the beetle's flight and mating season. epa.govflvc.org Early research compared different types of passive dispensers, such as plastic dispensers and red rubber septa, with varying loads of the active ingredient. epa.gov

More recent research has explored innovative formulations designed for improved performance and application. One study investigated a high-dose, point-source dispenser made from wax disks, which proved effective for the entire duration of the mating season, a notable improvement over some earlier sprayable formulations that showed diminished effectiveness over time. epa.gov Another study compared hand-applied plastic dispensers with a novel, mechanically applicable formulation called SPLAT-OrB. flvc.org This research analyzed the pheromone emission profile of the SPLAT-OrB formulation, finding that while it was attractive to male beetles for over five weeks, the emission rates and attraction dropped rapidly within the first three to four weeks, highlighting the importance of release kinetics for sustained efficacy. flvc.org The development of wax-based granule formulations that allow for tailored release rates is also an area of ongoing research. europa.eu

Integration of this compound Research into Integrated Pest Management (IPM) Frameworks